4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h8-10,16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJINEJFJLANSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of the Aromatic Ring
The most common method involves sulfonating 1-bromo-2,5-dimethoxybenzene using chlorosulfonic acid (ClSO₃H). In this reaction, chlorosulfonic acid acts as both the sulfonating agent and solvent. The reaction is typically conducted at 0–5°C to minimize side reactions such as over-sulfonation or demethylation of the methoxy groups. After 4–6 hours, the mixture is carefully quenched with ice water, yielding the sulfonyl chloride as a crystalline solid. Purification via recrystallization from hexane/ethyl acetate mixtures achieves >90% purity.
Key Variables:
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Temperature control is critical to prevent decomposition.
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Excess chlorosulfonic acid (2.5–3.0 equivalents) ensures complete conversion.
Alternative Sulfonating Agents
Recent studies have explored sulfur trioxide (SO₃) complexes in dichloromethane as a milder sulfonation alternative. This method reduces the risk of methoxy group degradation and improves yields to 85–88% under reflux conditions. However, the hygroscopic nature of SO₃ complicates handling on an industrial scale.
Amination with Cyclohexylamine
The sulfonyl chloride intermediate reacts with cyclohexylamine to form the target sulfonamide. This step employs a base to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.
Standard Amination Protocol
In a representative procedure:
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4-Bromo-2,5-dimethoxybenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
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Cyclohexylamine (1.2 equiv) is added dropwise at 0°C.
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Triethylamine (1.5 equiv) is introduced to scavenge HCl.
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The reaction proceeds at room temperature for 12 hours.
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The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 75–80% of the sulfonamide.
Optimization Insights:
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Solvent Selection: THF outperforms dichloromethane and acetone in minimizing byproduct formation.
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Stoichiometry: A 20% excess of cyclohexylamine compensates for volatility losses.
Catalytic Approaches
Building on methodologies from sulfenamide synthesis, sodium hydroxide (5–10 wt%) has been tested as a catalyst in aqueous-organic biphasic systems. This approach simplifies purification by enabling aqueous workup, though yields remain modest (68–72%) due to partial hydrolysis of the sulfonyl chloride.
Alternative Synthetic Routes
Bromination Post-Sulfonamide Formation
To address regiochemical challenges, some protocols introduce the bromine atom after sulfonamide formation:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the amination step, reducing reaction times by 60% while maintaining yields at 78–82%. This method is particularly advantageous for high-throughput screening.
Process Optimization and Scaling
Industrial-scale production faces distinct challenges in yield consistency and waste management. Key advancements include:
Solvent Recycling Systems
Closed-loop THF recovery systems reduce costs by 40% in pilot-scale operations.
Catalytic Reuse
Heterogeneous catalysts like immobilized lipases (e.g., Candida antarctica Lipase B) enable base-free amination with 5–7 reuse cycles before activity loss.
Analytical Characterization
Rigorous quality control ensures product integrity:
| Analytical Method | Key Characteristics | Typical Results |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | - Cyclohexyl protons: δ 1.2–1.8 (m) - Aromatic protons: δ 6.92 (s, 1H), δ 7.35 (s, 1H) - Methoxy groups: δ 3.85 (s, 3H), δ 3.88 (s, 3H) | Matches theoretical splitting patterns |
| HPLC (C18 column) | Retention time: 8.2 min Purity: >98% (254 nm) | Single dominant peak |
| Melting Point | 142–144°C (uncorrected) | Sharp melting range indicates purity |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
N-Benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide (CAS 446309-01-9)
- Structural Difference : Replaces the cyclohexyl group with a benzyl moiety.
- However, this substitution reduces solubility compared to the cyclohexyl analog due to increased hydrophobicity.
- Applications: Not explicitly reported, but benzyl-substituted sulfonamides are often explored in drug design for enhanced target binding .
N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide
- Structural Difference : Features diisobutylamine instead of cyclohexylamine.
- This substitution also elevates lipophilicity (logP), improving membrane permeability but limiting aqueous solubility .
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide
- Structural Difference: Substitutes bromine with an amino group and replaces cyclohexyl with phenyl.
- Impact: The amino group enhances electronic density on the benzene ring, increasing reactivity in electrophilic substitutions. The phenyl group may reduce conformational flexibility compared to cyclohexyl, affecting binding kinetics .
Core Structure Variations
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8)
- Structural Difference : Benzamide core with additional methoxy and sulfonamide groups.
- Impact : The benzamide backbone and extended substituents enable dual hydrogen bonding and van der Waals interactions, making it a candidate for kinase inhibition. Biological evaluations suggest higher potency in enzyme assays compared to simpler sulfonamides .
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
- Structural Difference : Replaces the sulfonamide group with a phenethylamine moiety.
- Impact: The amine group confers psychoactive properties, acting as a serotonin receptor agonist. This highlights how minor functional group changes drastically alter pharmacological activity, shifting from enzyme modulation to neurotransmitter mimicry .
Key Research Findings
- Conformational Flexibility: The cyclohexyl group in the title compound allows adaptive binding in protein pockets, whereas rigid substituents (e.g., phenyl in 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide) limit this .
- Biological Activity: Sulfonamides with electron-withdrawing groups (e.g., bromine) show enhanced enzyme inhibition, while electron-donating groups (e.g., amino) favor reactivity in synthetic modifications .
- Solubility Trade-offs : Bulky hydrophobic groups (benzyl, diisobutyl) improve membrane permeability but necessitate formulation strategies for drug delivery .
Biological Activity
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a bromine atom and a cyclohexyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.
- Molecular Formula : C14H20BrNO4S
- Molecular Weight : 378.28 g/mol
- IUPAC Name : 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide
The biological activity of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways or influence neurotransmitter systems.
Biological Activity Overview
Research studies have indicated that 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and influencing immune cell activity.
- Neuropharmacological Effects : Investigations into its effects on the central nervous system have indicated potential anxiolytic or antidepressant-like activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 4-bromo-2,5-dimethoxyphenethylamine | Similar methoxy groups | Psychoactive effects | Lacks sulfonamide moiety |
| 4-bromo-2,5-dimethoxyamphetamine | Amphetamine core structure | Stimulant properties | Different pharmacokinetics |
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide involved testing against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures. This suggests that the compound could be beneficial in managing inflammatory diseases.
Case Study 3: Neuropharmacological Assessment
Behavioral assays in rodent models revealed that administration of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide resulted in reduced anxiety-like behaviors. This effect was assessed using the elevated plus maze and open field tests, indicating its potential use in anxiety disorders.
Q & A
Q. What is the optimal synthetic route for 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide, and how can reaction yield be maximized?
The compound is synthesized via nucleophilic substitution, where 4-bromobenzene sulfonyl chloride reacts with cyclohexylamine in water at pH 8 (maintained with sodium carbonate). Crystallization in ethyl acetate yields colorless prisms. Key parameters include stoichiometric control of cyclohexylamine, pH maintenance to avoid side reactions, and purification via recrystallization. Yield optimization requires monitoring via TLC and avoiding excess reagents to minimize byproducts .
Q. How can the crystal structure and conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule adopts an L-shaped conformation with a torsion angle of −77.8° between the sulfonamide group and cyclohexyl ring. Intramolecular C–H⋯O interactions stabilize the structure, while intermolecular N–H⋯O hydrogen bonds form supramolecular chains. SC-XRD data (e.g., CCDC deposition) should be cross-validated with computational models like DFT .
Q. What spectroscopic techniques are critical for characterizing purity and functional groups?
- NMR : and NMR confirm substituent positions (e.g., methoxy groups at 2,5 positions, cyclohexyl integration). For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm.
- FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm, while methoxy C-O stretches occur near 1250 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 403.04 for CHBrNOS) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom at the 4-position is electronically activated by adjacent methoxy groups, making it reactive in palladium-catalyzed couplings. Density Functional Theory (DFT) can calculate the C-Br bond dissociation energy and predict regioselectivity. For example, coupling with boronic acids (e.g., phenylboronic acid) under Suzuki conditions (Pd(PPh), NaCO, DME/HO) requires optimizing catalyst loading (1–5 mol%) and temperature (80–100°C). Computational tools like Gaussian or ORCA aid in transition-state analysis .
Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Contradictions may arise from assay conditions (e.g., pH, solvent) or cell-line variability. A systematic approach includes:
- Replicating assays in triplicate with standardized protocols (e.g., MTT assay for cytotoxicity).
- Performing dose-response curves (IC values) to differentiate specific inhibition from nonspecific toxicity.
- Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?
- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) on the cyclohexyl ring. shows that hydroxy-substituted analogs exhibit enhanced solubility.
- Formulation : Use of co-solvents (DMSO/PEG) or nanoencapsulation (liposomes).
- Prodrug Design : Masking sulfonamide as a phosphate ester for improved membrane permeability .
Q. How does halogen substitution (bromine vs. chlorine) impact biological activity?
Bromine’s larger atomic radius increases van der Waals interactions in hydrophobic enzyme pockets (e.g., carbonic anhydrase). Comparative studies with chlorine analogs (e.g., 4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide) reveal differences in binding kinetics. For instance, bromine may enhance inhibitory potency (lower K) but reduce metabolic stability due to higher molecular weight .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Cyclohexylamine Equiv. | 1.05 equiv | Prevents excess |
| Reaction pH | 8.0 (NaCO) | Minimizes hydrolysis |
| Crystallization Solvent | Ethyl acetate | Purity >95% |
Q. Table 2: Comparative Halogen Effects
| Halogen | Atomic Radius (Å) | LogP | IC (Carbonic Anhydrase) |
|---|---|---|---|
| Br | 1.85 | 3.2 | 12 nM |
| Cl | 1.75 | 2.8 | 45 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
